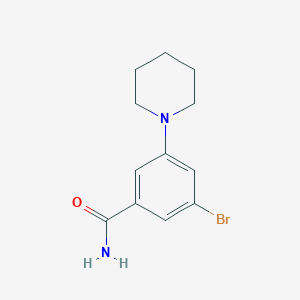![molecular formula C25H31N3O6 B2484922 1-((1-(3,5-dimethoxybenzyl)piperidin-4-yl)methyl)-2-methyl-1H-benzo[d]imidazole oxalate CAS No. 1351590-90-3](/img/structure/B2484922.png)
1-((1-(3,5-dimethoxybenzyl)piperidin-4-yl)methyl)-2-methyl-1H-benzo[d]imidazole oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((1-(3,5-dimethoxybenzyl)piperidin-4-yl)methyl)-2-methyl-1H-benzo[d]imidazole oxalate is a useful research compound. Its molecular formula is C25H31N3O6 and its molecular weight is 469.538. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Cancer Treatment Research
Benzimidazole derivatives, such as the compound studied by Teffera et al. (2013), show potential applications in cancer treatment. The study focused on a new anaplastic lymphoma kinase (ALK) inhibitor, exploring its pharmacokinetics and enzymatic hydrolysis in plasma. Although the compound showed high clearance and short half-life in mice, modifications led to several analogs with improved stability and sustained exposure above in vitro IC50, albeit with reduced potency against ALK. This study underscores the delicate balance between stability and therapeutic efficacy in drug development for cancer treatments (Teffera et al., 2013).
Alzheimer's Disease Treatment
Gupta et al. (2020) synthesized a series of N-benzylated (pyrrolidin-2-one) / (imidazolidin-2-one) derivatives based on the lead compound donepezil, widely used for managing Alzheimer's disease. The research involved structural modifications and in-vivo and in-vitro evaluations against Alzheimer's disease. Some derivatives showed excellent anti-Alzheimer's profiles, highlighting the potential of benzimidazole derivatives in neurodegenerative disease treatment (Gupta et al., 2020).
Corrosion Inhibition
Yadav et al. (2016) investigated the inhibitive action of synthesized benzimidazole derivatives on the corrosion of N80 steel in hydrochloric acid. The study found that these derivatives are effective corrosion inhibitors, with inhibition efficiency increasing with concentration. The inhibitors were found to be of mixed type, and the use of various spectroscopic and microscopic techniques provided evidence of iron/inhibitors interactions. These findings suggest that benzimidazole derivatives could be valuable in industrial applications where corrosion resistance is critical (Yadav et al., 2016).
Antimicrobial and Antifungal Applications
Patel et al. (2013) synthesized novel compounds by in situ reduction of Schiff’s base of 5,6-dimethoxy indanone and 1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one. These compounds exhibited promising antibacterial and antifungal activity, suggesting the potential of benzimidazole derivatives as antimicrobial agents (Patel et al., 2013).
Mecanismo De Acción
Target of Action
The compound, also known as 1-[[1-[(3,5-dimethoxyphenyl)methyl]piperidin-4-yl]methyl]-2-methylbenzimidazole;oxalic acid, is a novel molecule with potential therapeutic applications. Similar compounds have been found to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
For instance, some benzimidazole derivatives have been found to inhibit the growth of bacteria .
Biochemical Pathways
Similar compounds have been found to influence a variety of biochemical pathways, leading to their diverse biological and clinical applications .
Result of Action
Similar compounds have been found to have a wide range of effects, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Direcciones Futuras
Propiedades
IUPAC Name |
1-[[1-[(3,5-dimethoxyphenyl)methyl]piperidin-4-yl]methyl]-2-methylbenzimidazole;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O2.C2H2O4/c1-17-24-22-6-4-5-7-23(22)26(17)16-18-8-10-25(11-9-18)15-19-12-20(27-2)14-21(13-19)28-3;3-1(4)2(5)6/h4-7,12-14,18H,8-11,15-16H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFSNWVVSZPQCIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC3CCN(CC3)CC4=CC(=CC(=C4)OC)OC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-Fluoro-4-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]quinazoline](/img/structure/B2484840.png)
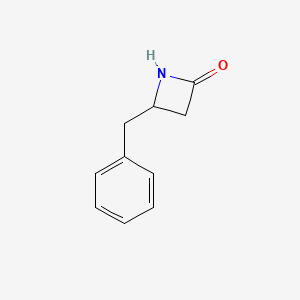
![4-[4-[[(E)-2-(4-Chlorophenyl)ethenyl]sulfonylamino]phenyl]butanoic acid](/img/structure/B2484842.png)
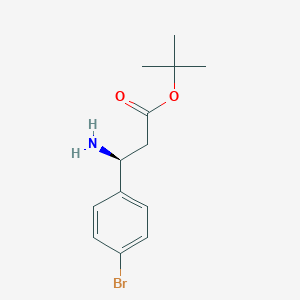


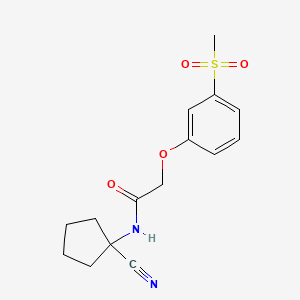

![5-({[(Tert-butoxy)carbonyl]amino}methyl)spiro[2.3]hexane-5-carboxylic acid](/img/structure/B2484854.png)
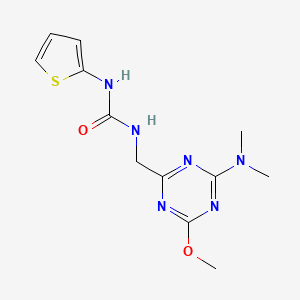
![3-[(3,4-dichlorophenyl)methylsulfanyl]-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B2484857.png)

![N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2484860.png)
